3-Chloro-1-(piperidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(piperidin-1-yl)propan-1-one is an organic compound with the molecular formula C₈H₁₄ClNO It is a chlorinated ketone that contains a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(piperidin-1-yl)propan-1-one typically involves the reaction of 3-chloropropionyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloropropionyl chloride+piperidine→this compound+HCl
The reaction is usually conducted in an inert solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, which are critical for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at room temperature.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at room temperature.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidinyl propanones.
Reduction: Formation of 3-chloro-1-(piperidin-1-yl)propan-1-ol.
Oxidation: Formation of 3-chloropropanoic acid derivatives.
Scientific Research Applications
3-Chloro-1-(piperidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antidepressant and antipsychotic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand the interaction of chlorinated ketones with biological systems, including enzyme inhibition and receptor binding studies.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(piperidin-1-yl)propan-1-one involves its interaction with biological targets, such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. Additionally, it can bind to specific receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-(morpholin-4-yl)propan-1-one: Similar structure but contains a morpholine ring instead of a piperidine ring.
3-Chloro-1-(pyrrolidin-1-yl)propan-1-one: Contains a pyrrolidine ring instead of a piperidine ring.
3-Chloro-1-(azepan-1-yl)propan-1-one: Contains an azepane ring instead of a piperidine ring.
Uniqueness
3-Chloro-1-(piperidin-1-yl)propan-1-one is unique due to its specific combination of a chlorinated ketone and a piperidine ring, which imparts distinct chemical reactivity and biological activity. The presence of the piperidine ring enhances its ability to interact with biological targets, making it a valuable intermediate in medicinal chemistry.
Properties
IUPAC Name |
3-chloro-1-piperidin-1-ylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBALNTIFBNPOTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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